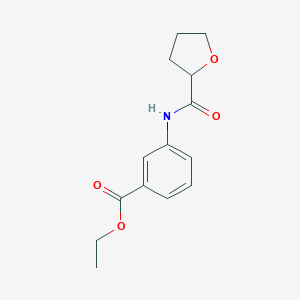

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE

Description

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

ethyl 3-(oxolane-2-carbonylamino)benzoate |

InChI |

InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,16) |

InChI Key |

LJNJGKLSDYVJRF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Tetrahydrofuran-2-Carboxylic Acid

The oxolane-2-carboxylic acid moiety is derived from tetrahydrofuran precursors:

-

Oxidation of Tetrahydrofuran-2-Methanol : Jones oxidation (CrO₃/H₂SO₄) or TEMPO-mediated oxidation yields the carboxylic acid.

-

Ring-Opening Functionalization : Epoxide intermediates from tetrahydrofuran can be transformed into carboxylic acids via carbonylation.

Preparation Methods

Acid Chloride-Mediated Acylation

Procedure :

-

Activation : Tetrahydrofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Coupling : The acid chloride reacts with ethyl 3-aminobenzoate in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF).

Conditions :

| Step | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Activation | SOCl₂ (2 equiv) | DCM | 0°C → RT | 95% | |

| Coupling | Et₃N (1.5 equiv) | THF | Reflux | 88% |

Advantages : High yields, straightforward purification.

Limitations : Toxicity of SOCl₂, moisture sensitivity.

Coupling Reagent-Assisted Amidation

Procedure :

-

Activation : Tetrahydrofuran-2-carboxylic acid is activated using HATU or EDC/HOBt in DMF.

-

Coupling : Ethyl 3-aminobenzoate is added, followed by a base (e.g., DIPEA), and stirred at room temperature.

Conditions :

Advantages : Mild conditions, suitable for sensitive substrates.

Limitations : Cost of reagents, byproduct removal.

Calcium-Catalyzed Direct Amidation

Procedure :

A mixture of tetrahydrofuran-2-carboxylic acid and ethyl 3-aminobenzoate is heated with calcium iodide (CaI₂) in toluene at 110°C.

Conditions :

Advantages : Catalyst recyclability, no pre-activation.

Limitations : Moderate yields, prolonged reaction times.

Metal-Free Amidation in Aqueous Media

Procedure :

Tetrahydrofuran-2-carboxylic acid and ethyl 3-aminobenzoate are stirred in water at 110°C without catalysts.

Conditions :

Advantages : Eco-friendly, simple workup.

Limitations : Lower yields, limited substrate scope.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.12–4.03 (m, 1H, tetrahydrofuran-H), 3.92–3.78 (m, 2H, tetrahydrofuran-H), 2.20–1.95 (m, 4H, tetrahydrofuran-H), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

IR (KBr) : 1732 cm⁻¹ (C=O ester), 1654 cm⁻¹ (C=O amide), 1530 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity for methods using HATU or acid chloride routes.

Optimization Strategies

Solvent Screening

Temperature Effects

-

Room Temperature : Ideal for coupling reagents to prevent racemization.

-

Elevated Temperatures : Necessary for catalyst-driven or solvent-free methods.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Acid Chloride | 88–95 | Low | High | Poor |

| HATU/EDC | 85–92 | High | Moderate | Moderate |

| CaI₂ Catalysis | 70–78 | Moderate | High | Good |

| Aqueous Amidation | 60–65 | Low | Low | Excellent |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3-(oxolane-2-amido)benzoate with structurally related benzoate esters, emphasizing molecular properties, solubility, and applications.

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: this compound: Predicted moderate water solubility due to the polar amide group, with enhanced solubility in polar aprotic solvents (e.g., DMSO). I-6501/I-6502: Likely lipophilic due to thioether/isoxazole groups, favoring organic solvents . Ethoxylated ethyl-4-aminobenzoate: Highly water-soluble (>99% purity) due to extensive ethoxylation; poorly soluble in ethanol/isopropanol .

Thermal Stability :

- The amide group in this compound may confer higher melting points compared to ether/thioether analogs (I-6501/I-6502). Ethoxylated derivatives (e.g., ) exhibit liquid states at room temperature due to flexible ethylene oxide chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.